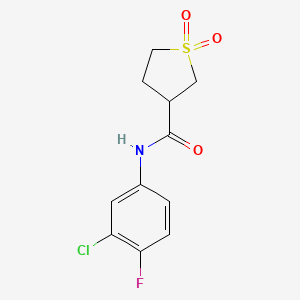

N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide

Description

N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide is a sulfone-containing compound featuring a tetrahydrothiophene ring system fused with a carboxamide group.

Properties

Molecular Formula |

C11H11ClFNO3S |

|---|---|

Molecular Weight |

291.73 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1,1-dioxothiolane-3-carboxamide |

InChI |

InChI=1S/C11H11ClFNO3S/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-18(16,17)6-7/h1-2,5,7H,3-4,6H2,(H,14,15) |

InChI Key |

XXNFRASFHKXZGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide typically involves the reaction of 3-chloro-4-fluoroaniline with tetrahydrothiophene-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide, also known as TRC-C178955, is a chemical compound with the molecular formula and a molecular weight of 291.726 . It belongs to the thiophene carboxamide family and has potential applications as an inhibitor of the enzyme IKK-2 .

Chemical and Physical Properties

- CAS Registry Number: 923105-32-2

- IUPAC Name: N-(3-chloro-4-fluorophenyl)-1,1-dioxothiolane-3-carboxamide

- SMILES Notation: Fc1ccc(NC(=O)C2CCS(=O)(=O)C2)cc1Cl

- InChI Code: InChI=1S/C11H11ClFNO3S/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-18(16,17)6-7/h1-2,5,7H,3-4,6H2,(H,14,15)

- Form: Neat

- Shipping Temperature: Room Temperature

- Country of Origin: Canada

Potential Applications

While the search results do not provide explicit case studies or comprehensive data tables detailing the applications of this compound, one patent indicates its potential use as an inhibitor of the IKK-2 enzyme .

IKK-2 Inhibition:

- The patent US7125896B2 relates to thiophene carboxamide derivatives, suggesting their use in therapy .

- The NF-κB (nuclear factor κB) family includes transcription factors that induce and coordinate the expression of pro-inflammatory genes . These genes include cytokines, chemokines, interferons, MHC proteins, growth factors, and cell adhesion molecules .

- The Rel family dimer complex is composed of p50 NFkB and p65 RelA .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide and related compounds:

†Calculated based on formula; exact value may vary.

Functional Group Analysis

- Sulfone Group: Present in all three compounds, the 1,1-dioxide group enhances solubility and may reduce metabolic degradation compared to non-oxidized sulfur analogs.

- Fluorinated Aryl Groups : The target compound’s 3-chloro-4-fluorophenyl group balances electronegativity and steric bulk, whereas the benzothiazine derivative incorporates a trifluoromethyl group, which significantly increases lipophilicity and electron-withdrawing effects.

- Heterocyclic Cores: The tetrahydrothiophene (target) vs. benzoimidazole (Example 374 ) vs. benzothiazine ( ) cores influence conformational flexibility and binding interactions.

Hypothetical Pharmacological Profiles

While direct activity data are unavailable, structural analogs provide clues:

- Benzothiazine Derivative : The oxo and sulfone groups may mimic protease substrate motifs, hinting at enzyme inhibitory applications.

- Target Compound : The simpler tetrahydrothiophene core could favor CNS penetration if paired with appropriate logP values.

Notes and Limitations

- The provided evidence lacks explicit experimental data (e.g., IC₅₀, solubility, stability) for direct pharmacological comparisons.

- Structural inferences are based on standard medicinal chemistry principles; actual properties require experimental validation.

- Further research should focus on synthesizing the target compound and profiling its biological activity alongside the analogs discussed.

Biological Activity

N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide (CAS Number: 923105-32-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₁H₁₁ClFNO₃S

- Molecular Weight : 291.726 g/mol

- SMILES Notation : Fc1ccc(NC(=O)C2CCS(=O)(=O)C2)cc1Cl

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-1,1-dioxothiolane-3-carboxamide

Research indicates that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that this motif can enhance the inhibitory activity against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production in fungi and mammals. The incorporation of this fragment into different chemotypes has demonstrated improved binding affinity to the catalytic site of tyrosinase from Agaricus bisporus, suggesting a potential application in skin-related disorders and pigmentation issues .

Antimicrobial Activity

Recent investigations have focused on the compound's antibacterial properties, particularly as an FtsZ inhibitor. FtsZ is a bacterial protein essential for cell division, making it a target for antibiotic development. In vitro screening has revealed that derivatives of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide exhibit low micromolar IC₅₀ values against strains such as Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anti-inflammatory Properties

Another area of interest is the compound's potential in treating inflammatory diseases. Research has suggested that similar compounds can modulate pathways involved in inflammation, which could be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The ability to inhibit pro-inflammatory cytokines suggests a promising therapeutic avenue .

Case Studies and Research Findings

A recent study explored the synthesis of new compounds incorporating the 3-chloro-4-fluorophenyl fragment. The results indicated that these compounds not only inhibited tyrosinase effectively but also showed enhanced interactions with other biological targets due to structural modifications .

In another case study focusing on anti-inflammatory applications, researchers demonstrated that modifications to the thiophene ring could enhance the compound's efficacy against inflammatory pathways associated with lung diseases .

Data Summary

The following table summarizes key findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.